molecular formula C9H7NO2S B1305961 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid CAS No. 74772-17-1

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Cat. No. B1305961
CAS RN: 74772-17-1
M. Wt: 193.22 g/mol
InChI Key: WSCYUZJLJQNLSQ-UHFFFAOYSA-N
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Description

“3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a molecular entity capable of donating a hydron to an acceptor . It’s also known as Pyrrothiogatain, a novel inhibitor of GATA family proteins .


Synthesis Analysis

The synthesis of “3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” involves the regulation of GATA3 DNA binding activity in Th2 cells .


Molecular Structure Analysis

The molecular weight of “3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is 193.23 . The InChI code is 1S/C9H7NO2S/c11-9(12)8-7(3-6-13-8)10-4-1-2-5-10/h1-6H, (H,11,12) .


Chemical Reactions Analysis

As a Bronsted acid, “3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is capable of donating a hydron to an acceptor .


Physical And Chemical Properties Analysis

The compound has a melting point of 169-171 degrees Celsius .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

    Regulation of GATA3 DNA Binding Activity in Th2 Cells

    • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic Acid is involved in the regulation of GATA3 DNA binding activity in Th2 cells .
    • GATA3 is a transcription factor that plays an important role in Th2 cell differentiation and function .

    Voltage-Gated Sodium Channel Blocker and Dental Anesthetic

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

    Synthesis of Thiophene Derivatives

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

    Regulation of GATA3 DNA Binding Activity in Th2 Cells

    • 3- (2,5-Dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylic Acid is involved in the regulation of GATA3 DNA binding activity in Th2 cells .
    • GATA3 is a transcription factor that plays an important role in Th2 cell differentiation and function .

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-pyrrol-1-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)8-7(3-6-13-8)10-4-1-2-5-10/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCYUZJLJQNLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380163
Record name 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

CAS RN

74772-17-1
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74772-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Grande, A Brizzi, A Garofalo, F Aiello - Tetrahedron, 2013 - Elsevier
The hitherto unknown lactone 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one and six of its substituted derivatives have been prepared by active manganese dioxide promoted oxidative …
Number of citations: 9 www.sciencedirect.com
F Aiello, A Garofalo, F Grande - Tetrahedron Letters, 2010 - Elsevier
A series of fused heterocyclic compounds based on a pyrrolizinone structure have been prepared from ortho-(1H-pyrrol-1-yl)aryl and heteroaryl carboxylic acids by intramolecular …
Number of citations: 21 www.sciencedirect.com
J Antwi - 2017 - rave.ohiolink.edu
In the past quarter century, there has been tremendous progress in the discovery of antiretroviral therapy, making HIV/AIDS a manageable chronic disease. However, the HIV virus is …
Number of citations: 1 rave.ohiolink.edu

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